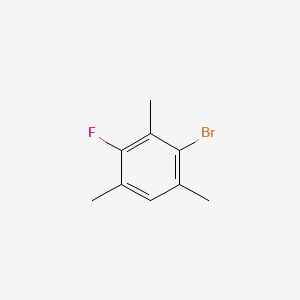

2-Bromo-4-fluoro-1,3,5-trimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

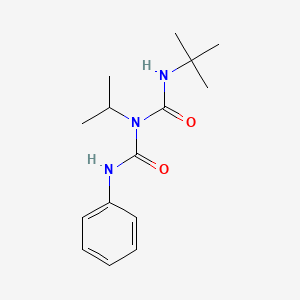

2-Bromo-4-fluoro-1,3,5-trimethylbenzene, also known as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative . It is an organic compound with the chemical formula C9H11BrF, with nine carbon atoms in the structure, with one bromine atom and one fluorine atom replacing the benzene ring of the trialkylbenzene .

Molecular Structure Analysis

The molecular formula of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is C9H10BrF . The InChI code for this compound is 1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is 217.08 . It appears as a colorless or white to yellow powder or crystals or liquid . It is insoluble in water at 20°C .Scientific Research Applications

Infrared Spectroscopy

2-Bromo-4-fluoro-1,3,5-trimethylbenzene: is used in infrared (IR) spectroscopy to study molecular vibrations and compound-solvent interactions. This technique is vital for identifying functional groups in organic and inorganic compounds and understanding the solvent effect on carbonyl stretching vibrations .

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, derivatives of benzaldehyde, which can be synthesized using compounds like 2-Bromo-4-fluoro-1,3,5-trimethylbenzene , are crucial. They are designed to increase oxygen affinity in human hemoglobin and inhibit sickle erythrocytes .

Agrochemicals Production

The compound’s derivatives are also significant in the production of agrochemicals. These derivatives can be engineered to possess properties such as anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant .

Flavoring Agents and Cosmetics

The chemical industry utilizes benzaldehyde derivatives, obtained from 2-Bromo-4-fluoro-1,3,5-trimethylbenzene , in the creation of flavoring agents and cosmetics, enhancing the sensory qualities of consumer products .

Textile Industry

In textiles, the derivatives of this compound are used to develop dyes and other chemicals that improve the quality and durability of fabrics .

Ligand in Metal Coordination Chemistry

2-Bromo-4-fluoro-1,3,5-trimethylbenzene: can act as a ligand in metal coordination chemistry, forming complexes that are essential in catalysis and material science applications .

Analytical Chemistry

The compound finds its application in analytical chemistry, where it’s used for chromatographic analysis and synthesis of complex organic molecules .

Synthesis of Tetrasubstituted Alkenes

It is employed in the synthesis of tetrasubstituted alkenes through stereo- and regioselective stannyllithiation of diarylacetylenes, which is a method used in organic synthesis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action:

The mode of action involves the electrophilic aromatic substitution (EAS) reaction. In the first step, the electrophile (2-bromo-4-fluoro-1,3,5-trimethylbenzene) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions, leading to the incorporation of the compound into various cellular processes.

Action Environment:

Environmental factors, such as temperature, pH, and solvent polarity, can influence the compound’s stability and efficacy. For instance, variations in pH may affect its reactivity in biological systems.

properties

IUPAC Name |

2-bromo-4-fluoro-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFSUDYUALDHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1,3,5-trimethylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)